molecular formula C11H10FN3O B2432704 6-((2-fluorophenyl)amino)-3-methylpyrimidin-4(3H)-one CAS No. 2310224-73-6

6-((2-fluorophenyl)amino)-3-methylpyrimidin-4(3H)-one

Cat. No.: B2432704
CAS No.: 2310224-73-6
M. Wt: 219.219
InChI Key: CVDQXUOZPWGOEN-UHFFFAOYSA-N
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Description

6-((2-fluorophenyl)amino)-3-methylpyrimidin-4(3H)-one is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-fluorophenyl)amino)-3-methylpyrimidin-4(3H)-one typically involves the reaction of 2-fluoroaniline with 3-methyl-4-oxo-3,4-dihydropyrimidine-5-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable condensing agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction mixture is then neutralized, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-((2-fluorophenyl)amino)-3-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-((2-fluorophenyl)amino)-3-methylpyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurodegenerative diseases and cancer.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((2-fluorophenyl)amino)-3-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Biological Activity

6-((2-fluorophenyl)amino)-3-methylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique substitution pattern on the pyrimidine ring, which is crucial for its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluoroaniline with 3-methyl-4-oxo-3,4-dihydropyrimidine-5-carboxylic acid. The reaction is conducted under reflux conditions in the presence of condensing agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The product is subsequently isolated through filtration and recrystallization.

Biological Activities

This compound exhibits a range of biological activities, including:

Antimicrobial Activity

Research indicates that pyrimidine derivatives possess significant antimicrobial properties. For instance, studies have demonstrated that this compound shows activity against various bacterial strains, potentially due to its ability to inhibit bacterial enzymes involved in cell wall synthesis .

Antiviral Properties

The compound has also been evaluated for its antiviral efficacy. Preliminary assays suggest that it may inhibit viral replication through interference with viral polymerases or proteases, although specific mechanisms remain to be fully elucidated .

Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The compound's mechanism appears to involve the activation of caspases and modulation of apoptotic pathways, making it a candidate for further investigation as an anticancer agent .

Case Studies

  • Anticancer Activity : A study evaluated the antiproliferative effects of this compound on various cancer cell lines using the CCK8 assay. Results indicated that it effectively inhibited cell proliferation with IC₅₀ values comparable to established anticancer drugs .
  • Neuroprotective Effects : In another study, the compound was tested for neuroprotective properties against oxidative stress-induced neuronal cell death. It demonstrated significant protective effects by reducing reactive oxygen species (ROS) production and enhancing cell viability in PC12 cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer progression, such as Mer and c-Met kinases, with IC₅₀ values indicating potent inhibitory activity .
  • Apoptosis Induction : By activating apoptotic pathways, this compound can lead to programmed cell death in malignant cells, which is a desirable trait in anticancer therapies.

Comparative Analysis

A comparison with similar compounds reveals that while many pyrimidine derivatives exhibit biological activity, this compound stands out due to its specific structural features that enhance its interaction with biological targets.

Compound NameStructureBiological Activity
6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamideStructureAnticancer
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoateStructureAntimicrobial
This compound StructureAntiviral, Anticancer

Properties

IUPAC Name

6-(2-fluoroanilino)-3-methylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O/c1-15-7-13-10(6-11(15)16)14-9-5-3-2-4-8(9)12/h2-7,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDQXUOZPWGOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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